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molecular formula C7H5ClO2 B073872 Salicyloyl chloride CAS No. 1441-87-8

Salicyloyl chloride

Cat. No. B073872
M. Wt: 156.56 g/mol
InChI Key: DVIHKVWYFXLBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034531

Procedure details

Add 11.8 g of oxalyl chloride dissolved in 25 ml of benzene to a suspension of 6.91 g of salicylic acid and 125 ml of benzene over a period of 20 minutes. Heat the mixture for about 14 hours, cool and evaporate the solvent to give 2-hydroxybenzenecarbonyl chloride as an oil. The crude product can be used directly in the subsequent step.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].C(O)(=O)[C:8]1[C:9](=C[CH:12]=[CH:13][CH:14]=1)[OH:10]>C1C=CC=CC=1>[OH:10][C:9]1[CH:8]=[CH:14][CH:13]=[CH:12][C:1]=1[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
6.91 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture for about 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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